molecular formula C16H17N3OS B5375581 3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole

3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole

Cat. No. B5375581
M. Wt: 299.4 g/mol
InChI Key: MLCFOJJJDKZBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of isoxazole compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a group of signaling molecules that play a role in inflammation and pain. The compound has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages. The compound has also been reported to inhibit the migration and invasion of cancer cells, which are essential for tumor metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole is its potent anti-inflammatory and anti-tumor activities. The compound has also been reported to exhibit low toxicity in vitro. However, one of the limitations of the compound is its low solubility in water, which can affect its bioavailability and limit its use in vivo.

Future Directions

Several future directions can be explored for 3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole. One direction is to investigate its potential as a therapeutic agent for various inflammatory and cancer-related disorders. Another direction is to explore the structure-activity relationship of the compound and its derivatives to optimize its potency and selectivity. Furthermore, the compound can be further studied for its mechanism of action and its potential to modulate other signaling pathways involved in inflammation and cancer.

Synthesis Methods

Several methods have been reported for the synthesis of 3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole. One of the methods involves the reaction of 5-(bromomethyl)-3-ethylisoxazole with 2-(2-(methylthio)phenyl)-1H-imidazole in the presence of a base. Another method involves the reaction of 5-(bromomethyl)-3-ethylisoxazole with 2-(2-(methylthio)phenyl)-1H-imidazole in the presence of a palladium catalyst. The yield of the compound synthesized using these methods ranges from 45% to 70%.

Scientific Research Applications

3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been tested against various cancer cell lines, including breast cancer, colon cancer, and lung cancer, and has shown promising results in inhibiting tumor growth. It has also been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and has shown potent antimicrobial activity.

properties

IUPAC Name

3-ethyl-5-[[2-(2-methylsulfanylphenyl)imidazol-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-3-12-10-13(20-18-12)11-19-9-8-17-16(19)14-6-4-5-7-15(14)21-2/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCFOJJJDKZBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CN2C=CN=C2C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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